Saxagliptin-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

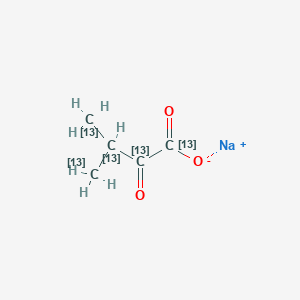

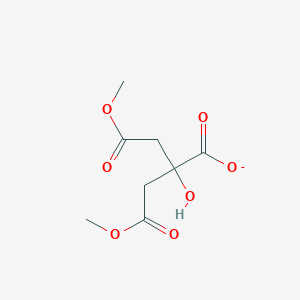

Saxagliptin-13C3 (also known as 2-{[3-C-(2-hydroxymethyl)-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]methyl}-3-methyl-3-azetidinone-13C3) is a synthetic compound that has been developed to be used in laboratory experiments. It is a derivative of saxagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Saxagliptin-13C3 is an isotopically labeled compound, meaning it has an atom of carbon-13 (13C) in its structure. This isotope is used to study the behavior of the compound in biological systems.

Mécanisme D'action

Saxagliptin-13C3 is a DPP-4 inhibitor. It works by blocking the activity of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the breakdown of certain hormones in the body. By blocking the activity of this enzyme, saxagliptin-13C3 increases the levels of these hormones, which helps to regulate blood sugar levels.

Biochemical and Physiological Effects

Saxagliptin-13C3 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, including insulin and glucagon-like peptide-1 (GLP-1). It has also been shown to decrease the levels of certain hormones, including glucagon and glucose-dependent insulinotropic polypeptide (GIP). Additionally, it has been shown to have an anti-inflammatory effect and to increase the production of nitric oxide.

Avantages Et Limitations Des Expériences En Laboratoire

The use of saxagliptin-13C3 in laboratory experiments has several advantages. It is a relatively easy compound to synthesize, and it is relatively stable. Additionally, it is a stable isotope, meaning it will not decay over time and can be used in long-term experiments. However, the use of saxagliptin-13C3 in laboratory experiments also has some limitations. It is an expensive compound, and it is not available in large quantities. Additionally, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Orientations Futures

Saxagliptin-13C3 has a number of potential applications in the future. It could be used in further studies to better understand the pharmacokinetics and pharmacodynamics of saxagliptin in humans. Additionally, it could be used to study the metabolism of saxagliptin and its metabolites in vitro. It could also be used to study the effects of saxagliptin on various biochemical and physiological processes, such as inflammation and nitric oxide production. Finally, it could be used to develop new and improved methods for the synthesis of saxagliptin and its derivatives.

Méthodes De Synthèse

Saxagliptin-13C3 is synthesized using a solid-phase synthesis method. This method involves the use of a solid support material, such as a resin, to which the desired compound is attached. The compound is then released from the resin and purified using chromatographic techniques. The synthesis of saxagliptin-13C3 has been reported in the literature and is relatively straightforward.

Applications De Recherche Scientifique

Saxagliptin-13C3 has been used in a number of scientific research applications. It has been used to study the pharmacokinetics and metabolism of saxagliptin in rats and humans. It has also been used to study the pharmacodynamics of saxagliptin in humans. Additionally, it has been used to study the synthesis of saxagliptin and its metabolites in vitro.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Saxagliptin-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved by using starting materials that contain carbon-13 atoms and performing specific reactions that selectively incorporate these isotopes into the final product.", "Starting Materials": [ "13C3-labeled benzaldehyde", "13C3-labeled pyridine", "13C3-labeled ethyl acetoacetate", "4,5-diamino-1,2,3-triazole", "p-toluenesulfonic acid monohydrate", "sodium hydroxide", "acetic acid", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 13C3-labeled benzaldehyde and 13C3-labeled pyridine in the presence of p-toluenesulfonic acid monohydrate to form 13C3-labeled pyridine-2-carbaldehyde", "Step 2: Addition of 13C3-labeled ethyl acetoacetate to 13C3-labeled pyridine-2-carbaldehyde in the presence of sodium hydroxide to form 13C3-labeled saxagliptin intermediate", "Step 3: Cyclization of 13C3-labeled saxagliptin intermediate with 4,5-diamino-1,2,3-triazole in the presence of acetic acid and water to form Saxagliptin-13C3", "Step 4: Purification of Saxagliptin-13C3 by recrystallization from ethanol" ] } | |

Numéro CAS |

1246812-44-1 |

Nom du produit |

Saxagliptin-13C3 |

Formule moléculaire |

C₁₅¹³C₃H₂₅N₃O₂ |

Poids moléculaire |

318.39 |

Synonymes |

(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)